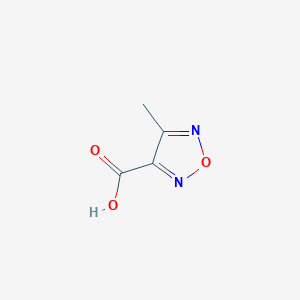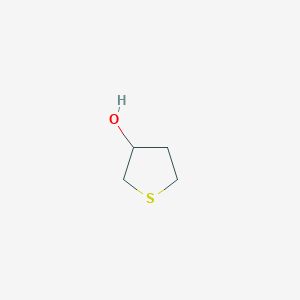
6-甲氧基-2-甲基-3-硝基吡啶
概述
描述
6-Methoxy-2-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of methoxy, methyl, and nitro groups on the pyridine ring gives this compound unique chemical properties and reactivity.
科学研究应用
6-Methoxy-2-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
Target of Action
Nitropyridines, a class of compounds to which 6-methoxy-2-methyl-3-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) ranges from 0.61 to 1.39, indicating its potential to cross cell membranes .
Result of Action
Nitropyridines are known to participate in various chemical reactions, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2-methyl-3-nitropyridine. For instance, its stability can be affected by temperature, as indicated by its melting point of 73-76 °C . Furthermore, its action and efficacy can be influenced by its solubility in different solvents .
生化分析
Biochemical Properties
6-Methoxy-2-methyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-Methoxy-2-methyl-3-nitropyridine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of 6-Methoxy-2-methyl-3-nitropyridine on cellular processes are diverse and depend on the cell type and concentration used. In certain cell lines, it has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. For example, exposure to 6-Methoxy-2-methyl-3-nitropyridine can upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, as a cellular response to mitigate oxidative damage .
Molecular Mechanism
At the molecular level, 6-Methoxy-2-methyl-3-nitropyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation. For instance, the nitro group of 6-Methoxy-2-methyl-3-nitropyridine can participate in redox reactions, altering the redox state of the enzyme and affecting its activity. Additionally, the methoxy group may contribute to the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-methyl-3-nitropyridine can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 6-Methoxy-2-methyl-3-nitropyridine in in vitro studies has shown that it can lead to sustained oxidative stress and alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-methyl-3-nitropyridine in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, 6-Methoxy-2-methyl-3-nitropyridine can induce toxic effects, including liver and kidney damage, due to its potential to generate reactive metabolites. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
6-Methoxy-2-methyl-3-nitropyridine is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that may further interact with cellular macromolecules. These metabolic reactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 6-Methoxy-2-methyl-3-nitropyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s methoxy and nitro groups may facilitate its binding to transport proteins, aiding in its cellular uptake and distribution. Additionally, the compound’s localization within specific tissues can be influenced by its affinity for certain cellular components .
Subcellular Localization
The subcellular localization of 6-Methoxy-2-methyl-3-nitropyridine is determined by its chemical properties and interactions with cellular machinery. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of the methoxy group may facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3-nitropyridine typically involves nitration of 2-methyl-6-methoxypyridine. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of 6-Methoxy-2-methyl-3-nitropyridine may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration of reactants, and reaction time.
Types of Reactions:
Reduction: The nitro group in 6-Methoxy-2-methyl-3-nitropyridine can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 6-Methoxy-2-methyl-3-aminopyridine.
Substitution: 6-Methoxy-2-substituted-3-nitropyridine derivatives.
Oxidation: 6-Methoxy-2-carboxy-3-nitropyridine.
相似化合物的比较
2-Methoxy-3-nitropyridine: Similar structure but lacks the methyl group.
2-Methyl-3-nitropyridine: Similar structure but lacks the methoxy group.
6-Methoxy-3-nitropyridine: Similar structure but lacks the methyl group.
Uniqueness: 6-Methoxy-2-methyl-3-nitropyridine is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
6-methoxy-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJQJZOENXJWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282313 | |
| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-69-6 | |
| Record name | 5467-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1296756.png)




![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)
